GSK321
Overview
Description
GSK321 is a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes. It has high inhibitory and selectivity for mutant IDH1 enzymes and is used primarily for research in acute myeloid leukemia .
Preparation Methods
The synthesis of GSK321 involves optimizing the structure of a precursor compound, GSK990The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
GSK321 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
GSK321 has several scientific research applications:
Chemistry: It is used to study the inhibition of mutant IDH1 enzymes and the resulting biochemical pathways.
Biology: this compound is employed in cellular studies to understand its effects on cell proliferation and differentiation.
Medicine: It is a valuable tool in researching treatments for acute myeloid leukemia and other cancers with IDH1 mutations.
Industry: This compound is used in the development of new therapeutic agents targeting IDH1 mutations
Mechanism of Action
GSK321 exerts its effects by binding to the allosteric pocket of the mutant IDH1 enzyme when it is in an open state. This binding inhibits the enzyme’s activity, reducing the production of 2-hydroxyglutarate (2-HG), a metabolite associated with cancer progression. The inhibition of mutant IDH1 by this compound leads to the differentiation of leukemic cells and affects various molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
GSK321 is compared with other IDH1 inhibitors such as AG-120 (ivosidenib) and GSK990. While AG-120 is also a selective IDH1 inhibitor, this compound has shown higher potency and selectivity for certain IDH1 mutations. The unique binding mechanism of this compound to the allosteric pocket of IDH1 sets it apart from other inhibitors .
Similar Compounds
- AG-120 (ivosidenib)
- GSK990
- IDH305
This compound’s high selectivity and potency make it a valuable compound for research and potential therapeutic applications.
Biological Activity
GSK321 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), primarily targeting the R132 mutations commonly associated with acute myeloid leukemia (AML) and other malignancies. The compound has garnered attention due to its potential to induce differentiation in cancer cells and alter metabolic pathways, leading to significant biological effects.
This compound functions by inhibiting the neomorphic activity of mIDH1, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis through epigenetic modifications. By inhibiting this pathway, this compound reduces 2-HG levels, thereby restoring normal cellular differentiation and function.
Key Findings from Research
- Inhibition Potency : this compound demonstrated modest activity against wild-type IDH1 with an IC50 of 46 nM, while showing minimal inhibition against IDH2 proteins in biochemical assays .
- Cell Cycle Effects : In primary AML cells harboring IDH1 mutations (R132G and R132C), treatment with this compound resulted in a significant decrease in quiescent (G0-phase) cells and an increase in cells transitioning into the G1-phase of the cell cycle. Specifically, after 7 days of treatment:
- Induction of Differentiation : Flow cytometry analyses revealed that this compound treatment led to increased expression of granulocytic markers such as CD15, indicating differentiation of AML cells. For instance:
- Impact on Cell Viability : Initial increases in viable cell numbers were noted after treatment; however, by day 15, a marked decrease in viability and increased apoptosis were observed, highlighting a biphasic response to this compound .
Efficacy in Clinical Settings
A meta-analysis involving multiple studies has shown that IDH inhibitors like this compound improve progression-free survival (PFS) and overall response rates (ORR) compared to conventional therapies for patients with IDH-mutated cancers:
- Progression-Free Survival (PFS) : The experimental group showed a significantly higher PFS compared to controls (WMD = 1.68, P = 0.001) .
- Objective Response Rate (ORR) : The ORR was also significantly improved in patients receiving IDH inhibitors (OR = 5.72, P < 0.00001) .
Safety Profile
The incidence of treatment-related adverse events was comparable between groups receiving IDH inhibitors and those undergoing standard treatments, suggesting a favorable safety profile for this compound .
Case Study 1: Patient Response
In a clinical setting involving patients with R132G IDH1-mutant AML, administration of this compound led to substantial reductions in leukemic blast cells and enhanced differentiation into granulocytic lineages over a treatment period of several weeks . This case underscores the potential for this compound to not only inhibit tumor growth but also promote differentiation, which is crucial for effective leukemia treatment.
Case Study 2: Resistance Mechanisms
Resistance to mIDH inhibitors like this compound has been documented, particularly through secondary mutations such as S280F alongside R132 mutations. These mutations can alter binding affinity and efficacy of inhibitors, necessitating ongoing research into combination therapies or novel inhibitors to overcome resistance .
Summary Table of Biological Activity
Biological Activity | Observation |
---|---|
IC50 against WT IDH1 | 46 nM |
Effect on Quiescent Cells | Decrease from 65.7% (DMSO) to 36.7% (this compound) |
CD15 Positive Differentiation | Up to 7.4-fold increase in R132G IDH1 cells |
Viability Changes | Initial increase followed by decreased viability |
PFS Improvement | WMD = 1.68, P = 0.001 |
ORR Improvement | OR = 5.72, P < 0.00001 |
Properties
IUPAC Name |
(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDDVKCCBDPQZ-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.